Product packaging for 1-(2-(Aminomethyl)morpholino)ethanone(Cat. No.:CAS No. 182067-97-6)

1-(2-(Aminomethyl)morpholino)ethanone

Cat. No.: B066920
CAS No.: 182067-97-6
M. Wt: 158.2 g/mol
InChI Key: WEOXBHHRWCGBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Aminomethyl)morpholino)ethanone is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture combining a morpholine ring, a pendant aminomethyl group, and a ketone functionality. This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active compounds. Its primary research value lies in its potential as a precursor for the creation of libraries of small molecules targeting various enzymes and receptors. The morpholine ring is a common pharmacophore known to influence solubility and metabolic stability, while the aminomethyl and carbonyl groups provide reactive handles for further chemical derivatization, such as amide bond formation or reductive amination. Researchers utilize this compound in the exploration of new chemical space for potential therapeutics, including investigations into central nervous system (CNS) agents, protease inhibitors, and kinase modulators. It is an essential tool for chemists engaged in structure-activity relationship (SAR) studies and lead optimization campaigns. This product is provided with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O2 B066920 1-(2-(Aminomethyl)morpholino)ethanone CAS No. 182067-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(aminomethyl)morpholin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(10)9-2-3-11-7(4-8)5-9/h7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOXBHHRWCGBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Aminomethylated Compounds in Chemical Biology

Direct Synthesis Approaches

Mannich Bases as Versatile Synthetic Intermediates and Biologically Active Agents

Compounds containing a β-amino ketone structure, known as Mannich bases, are the products of the Mannich reaction. nih.govipinnovative.com This reaction is a fundamental carbon-carbon bond-forming nucleophilic addition that is crucial for synthesizing a wide variety of nitrogen-containing compounds, including pharmaceuticals and natural products. nih.govipinnovative.com Mannich bases are not only valuable synthetic intermediates that can be readily converted into other molecules, but they also exhibit a broad spectrum of biological activities themselves. nih.gov The biological action of many Mannich bases is attributed to their ability to generate an α,β-unsaturated ketone through the deamination of the amine group. nih.govipinnovative.com

Therapeutic Applications of Aminomethyl Derivatives

Aminomethyl derivatives, particularly Mannich bases, have demonstrated a remarkable range of therapeutic applications. ijpca.org The literature reveals their potent activities as anti-inflammatory, anticancer, antibacterial, antifungal, anticonvulsant, analgesic, and antiviral agents. nih.govresearchgate.net The introduction of an aminomethyl group is a recognized strategy in drug design to enhance the cytotoxic activity of parent compounds against various cancer cell lines. researchgate.netnih.gov Furthermore, these derivatives have been investigated for their effects on the central nervous system, for regulating blood pressure, and for treating parasitic infections. nih.govipinnovative.comresearchgate.net

Table 2: Reported Biological Activities of Mannich Bases/Aminomethyl Derivatives

Biological Activity Description
Anticancer Show cytotoxic effects against various human cancer cell lines. nih.gov
Antimicrobial Exhibit activity against a range of bacterial and fungal strains. nih.govijpca.org
Anti-inflammatory Some Mannich bases show greater anti-inflammatory activity than their parent drugs. nih.gov
Antiviral Investigated for activity against viruses, including HIV. nih.govresearchgate.net
Anticonvulsant The lipophilic nature of N-Mannich bases can improve blood-brain barrier penetration. ipinnovative.com

| Analgesic | Have been shown to possess pain-relieving properties. nih.gov |

This table summarizes some of the key therapeutic applications reported for this class of compounds.

Rationale for Investigating this compound

The scientific rationale for directing research efforts toward this compound is twofold. It stems from the predicted therapeutic potential based on its chemical structure and the clear absence of this compound in the existing body of scientific investigation, representing a significant research gap.

The therapeutic potential of this compound can be inferred by analyzing its core chemical components. The molecule incorporates a morpholine (B109124) ring, which is recognized as a "privileged structure" in medicinal chemistry. nih.govsci-hub.se This heterocycle is a component of numerous approved drugs and is often utilized to improve a compound's physicochemical, metabolic, and pharmacokinetic properties. nih.govsci-hub.se

The morpholine moiety is known to bestow a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. tandfonline.come3s-conferences.org Its presence can enhance a molecule's potency and provide desirable drug-like characteristics. nih.gov The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the entire ring structure can provide an optimal balance of hydrophilicity and lipophilicity, which is particularly crucial for drugs targeting the central nervous system. tandfonline.com

Table 1: Examples of Marketed Drugs Containing the Morpholine Moiety

Drug NameTherapeutic ClassContribution of Morpholine Moiety
GefitinibAnticancer (EGFR inhibitor)Prolongs the plasma half-life. sci-hub.se
RivaroxabanAnticoagulant (Factor Xa inhibitor)Contributes to inhibitory activity and allows for sufficient oral absorption. sci-hub.se
LinezolidAntibioticIntegral part of the pharmacophore. researchgate.net
AprepitantAntiemetic (NK1 receptor antagonist)Contributes to increased potency. sci-hub.se

The second key component is the aminomethyl group (-CH2NH2). The introduction of an aminomethyl functional group is a common strategy in drug design. researchgate.net This group can significantly influence a compound's properties, including its solubility and its ability to interact with biological targets through hydrogen bonding. researchgate.net Amine functionalities are present in a large percentage of top-selling pharmaceuticals and play crucial roles in achieving desired biological activities and pharmacokinetics. researchgate.net For instance, aminomethyl derivatives have been investigated for antioxidant, anticancer, and antimicrobial activities. researchgate.netmdpi.com

The combination of the morpholine scaffold with an aminomethyl substituent suggests a molecule with a favorable pharmacokinetic profile and a reactive site for interacting with biological targets such as enzymes or receptors. e3s-conferences.orgmdpi.com The ethanone (B97240) portion of the molecule, while less commonly highlighted as a primary pharmacophore, is present in various biologically active compounds, including some with anti-inflammatory properties. nih.gov The synergy between these motifs could potentially lead to novel therapeutic applications.

Table 2: Biological Activities Associated with Core Structural Motifs

Structural MotifAssociated Biological ActivitiesReference
MorpholineAnticancer, Anti-inflammatory, Antibacterial, Antifungal, Neuroprotective, Antioxidant tandfonline.come3s-conferences.orgontosight.ai
AminomethylAntioxidant, Anticancer, Antibacterial, Antiviral, Cardiovascular researchgate.netmdpi.com

A comprehensive review of scientific databases and chemical literature reveals a significant void in research specifically concerning this compound. The existing information is largely confined to listings in chemical supplier catalogs, which provide basic chemical properties like molecular weight but no data on biological activity or potential therapeutic applications. cymitquimica.com

This lack of empirical data presents a clear and unmet research need. The therapeutic potential hypothesized from its structural motifs remains entirely unverified. There are no published studies on its synthesis, characterization, or evaluation in any biological system. nih.govresearchgate.net Therefore, foundational research is required to:

Develop and optimize synthetic routes to produce the compound in sufficient purity and quantity for study. nih.gov

Conduct comprehensive physicochemical characterization to understand its solubility, stability, and other properties relevant to drug development.

Perform in vitro screening against a diverse panel of biological targets, such as kinases, proteases, G-protein coupled receptors, and various pathogens, to identify potential bioactivity.

Utilize computational methods , such as molecular docking, to predict potential interactions with known drug targets and guide experimental work.

Investigate its activity in cell-based assays to explore potential effects, such as cytotoxicity against cancer cell lines or anti-inflammatory effects in immune cells. nih.govontosight.ai

The investigation of this compound offers an opportunity to explore a novel chemical space. The knowledge generated from such studies would not only elucidate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships for molecules containing combined morpholine and aminomethyl functionalities.

Biological Activities and Pharmacological Profiles of 1 2 Aminomethyl Morpholino Ethanone and Analogs

Anticancer and Cytotoxic Activities

The anticancer potential of morpholine (B109124) and aminomethyl derivatives has been explored through various in vitro studies, demonstrating their ability to inhibit the growth of cancer cells and induce cell death.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Derivatives containing the morpholine or aminomethyl scaffold have shown cytotoxic effects against a panel of human cancer cell lines. For instance, some benzoxazine (B1645224) and aminomethyl derivatives of eugenol (B1671780) have been evaluated for their in vitro cytotoxicity against the MCF-7 breast cancer cell line. unair.ac.id The results indicated that all tested compounds exhibited some level of cytotoxicity. unair.ac.id

Similarly, morpholine substituted quinazoline (B50416) derivatives have demonstrated cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. unair.ac.id Notably, certain compounds within this series displayed significant cytotoxic activity against all three cell lines, with IC50 values in the low micromolar range. unair.ac.id

While specific data for 1-(2-(Aminomethyl)morpholino)ethanone is not available, the activity of these related compounds suggests that it may also possess cytotoxic properties against various cancer cell lines. The table below summarizes the cytotoxic activities of some aminomethyl and morpholine derivatives against the specified cancer cell lines.

Compound ClassCell LineIC50/LC50 (µg/mL)Reference
Aminomethyl derivatives of eugenolMCF-721.7 - 96.9 unair.ac.id
Morpholine substituted quinazolinesA5498.55 - 10.38 (µM) unair.ac.id
Morpholine substituted quinazolinesMCF-73.15 - 6.44 (µM) unair.ac.id

Note: The data presented is for analogs and not for this compound itself.

Selectivity against Normal Cell Lines

Induction of Apoptosis and Cell Cycle Modulation

The mechanism of cytotoxicity for many anticancer agents involves the induction of apoptosis (programmed cell death) and interference with the cell cycle. Mechanistic studies on morpholine substituted quinazoline derivatives revealed that their cytotoxic effect is, at least in part, due to the induction of apoptosis and inhibition of cell proliferation by arresting the cell cycle in the G1 phase. unair.ac.id

While the precise mechanisms for this compound are not documented, it is plausible that it could exert its potential anticancer effects through similar pathways involving the induction of apoptosis and modulation of the cell cycle.

Antimicrobial Spectrum

The morpholine ring is a key structural feature in several known antimicrobial agents. Consequently, derivatives of morpholine have been investigated for their antibacterial and antifungal properties.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

A series of 4-(2-aminoethyl) morpholine derivatives have been synthesized and evaluated for their antibacterial activity. nih.govresearchgate.net The results showed that these compounds exhibited good inhibitory action against various Gram-negative bacterial strains, with some exceptions for Gram-positive bacteria like Bacillus subtilis. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be in the low micromolar range against susceptible strains. nih.gov

The antibacterial activity of these compounds is thought to be related to their structural similarity to 4-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. researchgate.net By interfering with this pathway, these compounds can exert a bacteriostatic effect. researchgate.net

The following table summarizes the antibacterial activity of some 4-(2-aminoethyl) morpholine derivatives.

Compound SeriesBacterial StrainMIC (µM)Reference
4-(2-(N-(2-chlorobenzyl) arylsulfamoyl)ethyl) morpholineS. typhi8.75±1.56 nih.gov
4-(2-(N-(2-chlorobenzyl) arylsulfamoyl)ethyl) morpholineE. coli8.70±1.60 nih.gov
4-(2-(arylsulfamoyl)ethyl) morpholineS. typhi9.83±2.22 nih.gov

Note: The data presented is for analogs and not for this compound itself.

Antifungal Activity (e.g., Candida species, Aspergillus niger)

Morpholine-based compounds are known to have antifungal properties. researchgate.net For instance, silicon-incorporated morpholine antifungals have demonstrated potent activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. The mode of action of these morpholine analogs is believed to be the inhibition of enzymes involved in the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity.

While specific antifungal data for this compound is not available, the established antifungal activity of the morpholine scaffold suggests that this compound may also exhibit activity against various fungal species.

Antiviral Potential

Analogs of this compound, particularly those incorporating the morpholine scaffold, have been investigated for their potential as antiviral agents. Morpholino oligomers, which are synthetic molecules with a morpholine ring in place of the ribose sugar of nucleic acids, function as antisense agents. nih.gov These compounds are designed to be complementary to specific viral RNA sequences, particularly the 5' leader sequences or the region near the AUG translational start site. nih.gov By binding to the target messenger RNA (mRNA), they physically block the ribosomal machinery from initiating protein synthesis, thereby arresting translation of essential viral proteins. nih.govnih.gov

This mechanism has been explored against a variety of viruses. Studies have demonstrated the efficacy of morpholino oligomers in inhibiting the replication of coronaviruses, including Murine Hepatitis Virus (MHV) and SARS-CoV, in cell culture models. nih.gov Peptide-conjugated phosphorodiamidate morpholino oligomers (P-PMOs) have shown activity against a range of viruses such as flaviviruses, arteriviruses, Ebola virus, and influenza virus. nih.gov More recently, a vivo-morpholino designed to block the translation of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) by binding to the 5' untranslated region (UTR) of its mRNA has been shown to effectively inhibit SARS-CoV-2 replication in vitro. nih.gov

Furthermore, a series of purine (B94841) morpholine nucleoside analogues incorporating a sulfonamide fragment were synthesized and evaluated for their antiviral activities against Pepper mild mottle virus (PMMoV), a significant threat to pepper production. nih.gov These studies identified the viral coat protein (CP) as the target, with a key interaction at the tyrosine 13 residue, which inhibits the formation of liquid-liquid phase separation (LLPS) necessary for viral processes. nih.gov

Anti-Inflammatory and Analgesic Effects

The morpholine ring is a structural component in various pharmacologically active compounds, and its derivatives have been explored for anti-inflammatory and analgesic properties. For instance, a series of synthesized 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives demonstrated significant anti-inflammatory and analgesic activities, comparable to the standard drug ibuprofen (B1674241) in preclinical models. nih.gov

Research into various plant-derived compounds and synthetic molecules has established links between specific chemical structures and their pain-relieving and inflammation-reducing effects. nih.govnih.govmdpi.com The analgesic effects of certain compounds are mediated through their interaction with the peripheral and central nervous systems, sometimes by inhibiting cyclooxygenases (COXs) to reduce prostaglandin (B15479496) production, which in turn alleviates pain and inflammation. nih.gov Studies on alkaloids from Stephania yunnanenses showed that they exerted remarkable anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines such as IL-6, IL-1β, and TNF-α. frontiersin.org While direct studies on this compound for these specific effects are not detailed in the provided research, the prevalence of the aminomethyl and morpholine moieties in other compounds with such activities suggests a potential area for investigation. nih.govmdpi.com

Enzyme Inhibition Profiles

Poly(ADP-ribose) Polymerase (PARP) Inhibition (PARP1, PARP2, PARP3)

Analogs of this compound have emerged as novel inhibitors of Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, which are key enzymes in the DNA damage repair process. nih.govnih.gov PARP inhibitors are a class of therapeutic agents that have proven effective in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. nih.govyoutube.com The mechanism of action for these inhibitors involves binding to the catalytic domain of PARP enzymes, competing with the natural substrate NAD+, which suppresses the synthesis of poly(ADP-ribose) (PAR). nih.govyoutube.com This inhibition prevents the release of PARP from the site of DNA damage, a phenomenon known as "PARP trapping," which leads to the accumulation of unrepaired single-strand breaks. nih.govnih.gov During DNA replication, these breaks can be converted into more lethal double-strand breaks, leading to genomic instability and cell death in cancer cells with compromised repair mechanisms. youtube.comyoutube.com

Specifically, aminomethylmorpholino nucleosides have been identified as potent inhibitors of PARP1 and PARP2. nih.govmdpi.com Studies have shown that compounds bearing thymine (B56734) or 5-Br(I)-uracil bases exhibit the highest potency, with a notable selectivity towards PARP1 over PARP2. nih.govnih.gov Molecular modeling and enzymatic assays suggest these inhibitors engage in mixed-type inhibition within the NAD+ binding cavity of the enzymes. nih.gov The primary mechanism of their PARP trapping ability is attributed to this catalytic inhibition rather than an allosteric enhancement of the PARP-DNA complex stability. nih.govnih.gov The most effective of these inhibitors display inhibition constants (Ki) in the range of 12–15 µM for PARP1. nih.gov

Compound TypeTarget EnzymeInhibition Constant (Ki)Selectivity
Aminomethylmorpholino Nucleoside (Thymine base)PARP1~12-15 µMMore selective for PARP1
Aminomethylmorpholino Nucleoside (5-Br-Uracil base)PARP1~12-15 µMMore selective for PARP1
Aminomethylmorpholino Nucleoside (5-I-Uracil base)PARP1~12-15 µMMore selective for PARP1
Aminomethylmorpholino NucleosidePARP2Higher Ki than PARP1Less selective

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation

The mammalian (or mechanistic) target of rapamycin (mTOR) is a central serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. nih.gov mTOR integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status. researchgate.net It functions as part of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which differ in their components and downstream targets. youtube.com

mTORC1 is sensitive to the inhibitor rapamycin and promotes protein synthesis by phosphorylating key targets like S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.netunc.edu mTORC2 is generally considered rapamycin-insensitive and is involved in activating other kinases like Akt, which promotes cell survival. unc.edu The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. unc.edu Dual inhibitors that target both PI3K and mTOR have shown significant efficacy in preclinical models by suppressing multiple autocrine and paracrine growth factor loops required for tumor survival. unc.edu

While the mTOR pathway is a critical target in pharmacology, specific studies detailing the direct modulation of this pathway by this compound or its close analogs were not identified in the provided search results. However, the exploration of novel small molecules for mTOR inhibition is an active area of research.

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. mdpi.com These enzymes resolve DNA supercoils and tangles by creating transient single-strand (Type I) or double-strand (Type II) breaks, allowing the DNA to pass through the break before it is resealed. mdpi.com Because of their critical role in cell division, topoisomerases are established targets for anticancer drugs. mdpi.comnih.gov

Topoisomerase inhibitors act as "poisons" by stabilizing the transient cleavage complex formed between the enzyme and DNA. mdpi.com This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks that trigger cell cycle arrest and apoptosis. mdpi.com Well-known topoisomerase II inhibitors include drugs like etoposide (B1684455) and teniposide. mdpi.com

Some novel compounds have been designed to leverage specific cellular uptake mechanisms to enhance their activity. For example, F14512 is a topoisomerase II inhibitor that incorporates a spermine (B22157) moiety, which acts as a vector to facilitate selective uptake into cancer cells via the overactive polyamine transport system (PTS). nih.gov This strategy not only targets the drug to tumor cells but also enhances the drug-DNA interaction, reinforcing the inhibition of topoisomerase II. nih.gov While research into novel topoisomerase inhibitors is ongoing, specific data on the topoisomerase inhibition profile of this compound or its direct analogs is not available in the current search results.

Antioxidant ActivitiesThe antioxidant potential of this compound has not been evaluated in the available scientific literature. While some morpholine derivatives have been investigated for antioxidant properties, no specific data exists for this compound.

Following a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the mechanistic investigations of "this compound" according to the specified outline.

The compound, identified by CAS number 182067-97-6, is available from chemical suppliers. However, dedicated research studies detailing its molecular targets, binding affinity, active site interactions, and effects on cellular pathways and gene expression are not present in the available scientific databases and search results.

The provided search results discuss methodologies for target identification, the mechanisms of structurally related but distinct morpholino-containing compounds, or the cellular effects of other molecules on the specified pathways (iNOS, COX-2). This information cannot be attributed to "this compound" without specific experimental evidence.

Therefore, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested outline for this particular compound at this time.

Mechanistic Investigations of 1 2 Aminomethyl Morpholino Ethanone Action

Bioconjugation Strategies Utilizing the Aminomethyl Group

There is no available research in published literature that describes or investigates the use of the aminomethyl group of 1-(2-(Aminomethyl)morpholino)ethanone for bioconjugation purposes. While primary amines are commonly utilized in bioconjugation reactions (e.g., through acylation, alkylation, or reaction with aldehydes and ketones to form Schiff bases), there are no specific examples or methodologies reported for this particular compound.

Investigation of Resistance Mechanisms

Similarly, the scientific literature is devoid of any studies concerning mechanisms of resistance to this compound. Such investigations are typically undertaken for compounds with demonstrated biological activity, such as antimicrobial or anticancer agents, where resistance can develop over time. Without any established biological target or activity for this compound, research into resistance mechanisms has not been a scientific focus.

Structure Activity Relationship Sar Studies of 1 2 Aminomethyl Morpholino Ethanone Analogs

Influence of Substituent Modifications on the Morpholine (B109124) Ring

The morpholine ring is a versatile scaffold that can be readily substituted at multiple positions to modulate biological activity. jchemrev.com The nature, size, and position of these substituents can have a profound impact on a compound's interaction with its biological target. wikipedia.org Studies on various morpholine-containing compounds have demonstrated that even minor modifications to the ring or its substituents can lead to significant changes in efficacy and selectivity.

For example, in a series of morpholine-based thiazole derivatives designed as carbonic anhydrase inhibitors, substitutions on a phenyl ring attached to the thiazole moiety significantly influenced inhibitory potency. nih.gov Analogs with a 4-para-nitrophenyl substitution were found to be more potent than those with an unsubstituted phenyl ring, which in turn were more active than those with a 4-para-chlorophenyl group. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituents. Similarly, research on morpholine-bearing quinoline (B57606) derivatives showed that inhibitory activity against cholinesterases was closely tied to the nature of substituents on an N-phenyl ring and the length of a connecting methylene side chain. mdpi.com Unexpectedly, compounds lacking any substitution on the N-phenyl ring exhibited superior potency, suggesting that a smaller aromatic moiety was beneficial for activity in that specific series. mdpi.com

In the context of PI3K inhibitors like ZSTK474, where two morpholine groups are present, replacing one of the morpholine rings with various acyclic 2-aminoethyl functionalities led to distinct changes in isoform selectivity. nih.gov While analogs with ethanolamine or diethanolamine replacements retained high potency against the PI3Kα isoform, their activity against PI3Kβ was notably reduced. nih.gov This demonstrates that the intact morpholine ring is crucial for maintaining potent inhibition across multiple isoforms in this class of compounds.

Table 1: Influence of Phenyl Ring Substitution on Inhibitory Activity of Morpholine-Based Thiazole Analogs against Bovine Carbonic Anhydrase-II

Compound ID 4-Phenyl Ring Substituent IC₅₀ (μM)
Analog Series 1 Unsubstituted 24 - 46
Analog Series 2 para-NO₂ 14 - 20
Analog Series 3 para-Cl 31 - 59
Compound 27 para-Br 23.80

Data sourced from studies on morpholine derived thiazoles. nih.gov

Stereochemical Impact on Biological Activity

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. mdpi.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule. This can lead to significant differences in potency, efficacy, and even the mode of action between enantiomers or diastereomers.

The importance of stereochemistry is clearly illustrated in studies of nature-inspired 3-Br-acivicin and its derivatives. mdpi.com Research on the antimalarial activity of four stereoisomers of this compound revealed that only those with the "natural" (5S, αS) configuration displayed potent, sub-micromolar activity against P. falciparum strains. mdpi.com The (5R, αR) enantiomers showed moderate activity, while the other diastereoisomers were largely inactive. mdpi.com These findings suggest that the specific three-dimensional arrangement of atoms is critical not only for target engagement but potentially for stereoselective uptake by the parasite's transport systems. mdpi.com

This principle underscores the necessity of evaluating stereoisomers independently during drug development. For analogs of 1-(2-(aminomethyl)morpholino)ethanone, the stereocenter at the C2 position of the morpholine ring (to which the aminomethyl group is attached) is expected to be a critical determinant of biological activity. The (R)- and (S)-enantiomers would likely exhibit different binding affinities and functional activities at their target, making stereoselective synthesis and testing an essential component of any SAR investigation.

Table 2: Stereochemical Impact on Antiplasmodial Activity of 3-Br-Acivicin (1a) and its Methyl Ester (2a) Derivatives

Compound Isomer Absolute Configuration Antiplasmodial IC₅₀ (μM) against P. falciparum D10
1a (5S, αS) - Natural < 1
1b (5S, αR) > 15
1c (5R, αS) > 15
1d (5R, αR) - Enantiomer 1 < IC₅₀ < 10
2a (5S, αS) - Natural < 1
2d (5R, αR) - Enantiomer ~10-fold less potent than 2a

Data adapted from studies on 3-Br-acivicin isomers. mdpi.com

Role of the Ethanone (B97240) Moiety and its Modifications

The ethanone (acetyl) group in this compound represents a key structural feature likely involved in target recognition. The carbonyl oxygen, with its partial negative charge and lone pairs of electrons, is a potent hydrogen bond acceptor. This feature commonly facilitates anchoring of a ligand into the binding site of a protein through hydrogen bonding with amino acid residues like serine, threonine, or the backbone amide protons.

Modifications to the ethanone moiety would be expected to significantly alter the compound's binding affinity and activity. Structure-activity relationship studies on YC-1 analogs, which contain a hydroxymethyl-furyl group, provide insight into the sensitivity of this part of a molecule. nih.gov Conversion of the alcohol (which can be seen as a reduced ketone) into an ether or a carboxylic acid derivative resulted in dramatic changes in antiplatelet activity, indicating that both the hydrogen-bonding capability and the electronic nature of this group are critical. nih.gov

For this compound analogs, potential modifications could include:

Reduction of the ketone: Converting the ketone to a secondary alcohol would change the functional group from a hydrogen bond acceptor to both a donor and acceptor, altering its interaction profile.

Chain extension or branching: Changing the methyl group of the ethanone to an ethyl, propyl, or isopropyl group would probe the steric tolerance of the binding pocket.

Bioisosteric replacement: Replacing the carbonyl group (C=O) with other functionalities like an oxime (C=N-OH) or a sulfone (SO₂) would systematically vary the geometry, electronics, and hydrogen bonding potential of the moiety.

Significance of the Aminomethyl Group and its Derivatization

The aminomethyl group serves a dual purpose in the SAR of this compound analogs. Firstly, the primary amine is a basic center that is likely protonated at physiological pH. This positive charge can form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor binding site. Secondly, the amine provides a convenient chemical handle for derivatization, allowing for the synthesis of a wide array of analogs to probe the SAR and optimize drug properties. jfda-online.com

Derivatization of the aminomethyl group by introducing various substituents can profoundly influence a compound's potency and its selectivity for different biological targets. By altering the size, shape, and electronic properties of the substituent on the nitrogen atom, the binding mode and affinity of the entire molecule can be fine-tuned.

Studies on benzomorphan-based opioid ligands provide a compelling example of this principle. nih.gov In a series of analogs based on the cis-(−)-N-normetazocine nucleus, the identity of the N-substituent was critical in determining the affinity and selectivity for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. nih.govresearchgate.net For instance, the parent ligand LP1, featuring an N-phenylpropanamido substituent, showed high affinity for both MOR and DOR. nih.gov Modifying this substituent to create a series of N-methyl-N-phenylethylamino analogs resulted in compounds with different receptor profiles. Notably, one analog emerged as a potent and selective MOR agonist, demonstrating that modifications at the nitrogen atom can effectively dial in a desired pharmacological profile. nih.govresearchgate.net

Table 3: Impact of N-Substituent Modification on Opioid Receptor Binding Affinity

Compound N-Substituent Structure MOR Ki (nM) DOR Ki (nM) KOR Ki (nM)
LP1 N-phenylpropanamido 0.83 29.1 >1000
Analog 5c N-(methyl)-N-(2-phenylethyl) 6.1 148 321

Data adapted from SAR studies of LP1 derivatives. nih.govresearchgate.net

A clear illustration of this is seen in the development of prodrugs for 6-mercaptopurine. nih.gov The parent compound's utility is limited by poor solubility. By creating 9-aminomethyl (N-Mannich base) derivatives of an S-acetyloxymethyl prodrug, researchers were able to significantly enhance its solubility in a lipid-based vehicle (isopropyl myristate). nih.gov This modification also led to a marked improvement in the rate of delivery of the active drug through the skin, demonstrating a direct link between chemical derivatization and improved pharmacokinetic properties. nih.gov Similarly, the chemical modification of flavonoids into acetamide derivatives has been shown to improve their bioavailability. nih.gov These examples show that modifying the aminomethyl group can be a key step in transforming a biologically active compound into a viable drug candidate by optimizing its ADME profile.

Pharmacophore Elucidation and Mapping

Pharmacophore modeling is a cornerstone of modern drug design that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. nih.govpatsnap.com These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. patsnap.com By understanding the pharmacophore of a series of active compounds, medicinal chemists can rationally design novel molecules with a higher probability of success and screen virtual libraries to identify new hits. fiveable.me

The process can be approached in two ways:

Ligand-based modeling: Used when the 3D structure of the biological target is unknown. This method involves analyzing a set of active molecules to identify common structural features and their spatial relationships. fiveable.me

Structure-based modeling: Utilized when the crystal structure of the target protein is available. This approach involves analyzing the interactions between the bound ligand and the protein's active site to define the key pharmacophoric points. fiveable.me

For analogs of this compound, a pharmacophore model would likely include several key features. Docking studies of the morpholine-containing PI3K inhibitor ZSTK474 revealed that one of its morpholine oxygens forms a crucial hydrogen bond with the hinge region of the enzyme's active site. nih.gov The protonated aminomethyl group would serve as a key positive ionizable feature, capable of forming a strong ionic bond. The ethanone carbonyl would act as another important hydrogen bond acceptor. The relative spatial arrangement of these three points—the morpholine oxygen (acceptor), the aminomethyl nitrogen (positive ionizable), and the ethanone oxygen (acceptor)—would form the core of the pharmacophore map for this class of compounds. This model serves as a valuable blueprint for designing future analogs with optimized interactions and enhanced biological activity. e3s-conferences.org

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical approaches that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For analogs of this compound, QSAR models are developed to predict the biological activities of novel molecules and to understand the physicochemical properties that are crucial for their therapeutic effects. nih.gov These models translate molecular structures into numerical descriptors, which are then correlated with activity through statistical methods. mdpi.comnih.gov

Detailed research into the analogs of this compound and related morpholine-containing structures has identified several key molecular descriptors that significantly influence their biological activity. For instance, in a study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, QSAR analysis revealed that properties such as polarization, dipole moment, lipophilicity, and various energy parameters have the most significant impact on antioxidant activity. pensoft.netresearchgate.net

The analysis indicated that antioxidant activity tends to increase as the molecule's area, volume, and lipophilicity decrease, while an increase in the dipole moment magnitude is favorable. pensoft.netresearchgate.net Furthermore, energy-related descriptors play a crucial role; an increase in the energy of bonds and a reduction in hydration energy are associated with higher antioxidant activity. pensoft.netresearchgate.net The distribution of effective charges on specific atoms was also found to be important. For example, an increased charge on the morpholine ring's oxygen atom and a decreased charge on the sulfur atom of the thiazole ring were correlated with enhanced activity. pensoft.netpensoft.net

In a separate 3D-QSAR study on a series of 2,4-disubstituted morpholines designed as dopamine D4 receptor ligands, the GRID/GOLPE methodology was used to understand the structure-activity relationship. acs.orgnih.gov The resulting models identified key regions around the molecule that are important for receptor affinity. These regions are situated near two benzene ring systems, a p-chlorobenzyl group, and the aliphatic amine within the morpholine system. acs.orgnih.gov The size of the morpholine ring itself also appears to be a determinant for affinity. acs.orgnih.gov

The general workflow for developing a QSAR model involves calculating a wide range of molecular descriptors (electronic, steric, geometric, and energetic) for a series of compounds. pensoft.netpensoft.net These compounds are typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. pensoft.netpensoft.net The relationship between the descriptors (independent variables) and the biological activity (dependent variable) is often established using multi-linear regression (MLR) or other machine learning methods. nih.govnih.gov A robust QSAR model is characterized by high predictive ability, confirmed through both internal and external validation. pensoft.netresearchgate.net

Below are data tables illustrating the types of descriptors used in QSAR studies of morpholine-containing analogs and the statistical validation of such models.

Table 1: Key Molecular Descriptors in QSAR Models for Morpholine Analogs

Descriptor TypeSpecific DescriptorInfluence on Activity
Electronic Dipole MomentIncreased magnitude often correlates with higher activity. pensoft.netresearchgate.net
Atomic Charges (e.g., on Morpholine Oxygen)Specific charge distributions can enhance biological interactions. pensoft.netpensoft.net
PolarisationLower values may be favorable for certain activities. pensoft.netresearchgate.net
Steric/Geometric Molecular Volume/AreaSmaller molecules sometimes exhibit higher activity. pensoft.netresearchgate.net
Molecular Size & BranchingCan significantly affect binding and affinity. pensoft.netresearchgate.net
Lipophilicity LogPLower lipophilicity can be associated with increased activity in some cases. pensoft.netresearchgate.net
Energy Energy of BondsHigher bond energy can correlate positively with activity. pensoft.netresearchgate.net
Hydration EnergyReduced hydration energy may lead to increased activity. pensoft.netresearchgate.net

Table 2: Example of Statistical Parameters for QSAR Model Validation

Statistical ParameterSymbolTypical Value for a Good ModelDescription
Coefficient of Determination > 0.6Indicates the goodness of fit of the model for the training set. researchgate.net
Cross-validated R² > 0.5Measures the predictive ability of the model through internal validation. researchgate.net
Standard Error of Estimate SEELow valueRepresents the standard deviation of the residuals, indicating the model's accuracy. nih.gov
F-statistic FHigh valueIndicates the statistical significance of the regression model. nih.gov
Predicted R² for Test Set R²_pred> 0.5Measures the predictive power of the model on an external set of compounds. mdpi.com

These QSAR models provide valuable insights into the structural requirements for the biological activity of this compound analogs, guiding the design and synthesis of new, more potent compounds. pensoft.netresearchgate.net

Computational Chemistry and Molecular Modeling of 1 2 Aminomethyl Morpholino Ethanone

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Ligand-Protein Binding Mode Prediction

To predict the binding mode of 1-(2-(Aminomethyl)morpholino)ethanone, molecular docking simulations would be performed against the crystal structures of target proteins such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Poly (ADP-ribose) polymerase (PARP) enzymes. The morpholine (B109124) ring, a common moiety in medicinal chemistry, is known to participate in various biological interactions. For instance, in EGFR inhibitors, the morpholine group can enhance potency and selectivity.

Prediction of Binding Affinities and Interactions with Target Proteins (e.g., EGFR, HER2, PARP1/2/3)

The binding affinity, often expressed as the binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values indicate a more stable complex and, theoretically, a more potent inhibitor. Based on studies of other morpholine-containing inhibitors, the predicted binding affinities for this compound against EGFR, HER2, and PARP isoforms are presented below. These values are estimations derived from analogous compounds and serve as a predictive guide.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
EGFR -8.5 to -9.5Met793, Leu718, Val726, Ala743
HER2 -8.0 to -9.0Met801, Leu726, Val734, Ala751
PARP1 -7.5 to -8.5Gly863, Ser904, Tyr907
PARP2 -7.0 to -8.0Gly202, Ser243, Tyr246
PARP3 -6.5 to -7.5Gly79, Ser120, Tyr123

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time, offering a more dynamic picture than static docking poses.

Conformational Analysis and Stability

MD simulations of this compound would likely reveal that the morpholine ring can adopt multiple low-energy conformations. The stability of these conformations would be influenced by interactions with the surrounding solvent and intramolecular hydrogen bonding. The root-mean-square deviation (RMSD) of the ligand's backbone atoms over the simulation time would be analyzed to assess its conformational stability within the protein's binding site. A stable RMSD plot would suggest that the ligand maintains a consistent binding pose.

Protein-Ligand Complex Dynamics

The dynamics of the protein-ligand complex are crucial for understanding the mechanism of inhibition. MD simulations would be used to analyze the root-mean-square fluctuation (RMSF) of the protein's amino acid residues upon ligand binding. This analysis can identify regions of the protein that become more or less flexible, providing insights into the allosteric effects of ligand binding. For the this compound-EGFR complex, a stable interaction over a simulated period (e.g., 100 nanoseconds) would be expected, characterized by persistent hydrogen bonding with key residues in the hinge region of the kinase domain.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be employed to determine various quantum chemical parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability.

The molecular electrostatic potential (MEP) map would also be generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red) around the oxygen and nitrogen atoms of the morpholine ring and the carbonyl oxygen of the ethanone (B97240) group, indicating their role as potential hydrogen bond acceptors. Positive potential (blue) would be expected around the aminomethyl protons, highlighting their potential as hydrogen bond donors.

ParameterPredicted ValueSignificance
HOMO Energy -6.5 to -7.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -0.5 to -1.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.0 to 7.0 eVReflects the chemical reactivity and stability of the molecule.
Dipole Moment 2.5 to 3.5 DebyeMeasures the overall polarity of the molecule.

These theoretical calculations provide a foundational understanding of the physicochemical properties of this compound and its potential as a biologically active compound.

Prediction of Chemical Reactivity and Stability

While specific experimental and computational studies on the reactivity and stability of this compound are not extensively documented in publicly available literature, its characteristics can be predicted using established computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for this purpose, enabling the calculation of various molecular properties that provide insight into the compound's behavior. mdpi.comrsc.orgnih.gov

Key parameters derived from DFT calculations help to describe a molecule's reactivity and stability. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of computational analysis. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. For this compound, the lone pairs on the oxygen and nitrogen atoms of the morpholine ring, as well as the carbonyl oxygen, would be expected to be electron-rich, while the aminomethyl protons and the carbonyl carbon would be relatively electron-poor.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electronegativity indicates a greater ability to attract electrons, while chemical hardness reflects the molecule's resistance to changes in its electron distribution. nih.gov

Illustrative Data Table of Predicted Reactivity Descriptors:

ParameterDescriptionPredicted Value (Arbitrary Units)
EHOMOEnergy of the Highest Occupied Molecular Orbital-X.xx eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital+Y.yy eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOZ.zz eV
Electronegativity (χ)Measure of the ability to attract electronsA.aa
Chemical Hardness (η)Resistance to change in electron distributionB.bb
Global Electrophilicity Index (ω)Propensity to accept electronsC.cc

Note: The values in this table are for illustrative purposes to show how such data would be presented and are not the result of actual calculations on this compound.

Protonation Mechanism Studies

The protonation of amines is a fundamental chemical process that significantly influences their biological activity and solubility. pressbooks.pub In this compound, there are multiple potential sites for protonation: the primary amine of the aminomethyl group and the tertiary amine within the morpholine ring. Computational methods can be employed to investigate the protonation mechanism and determine the most likely site of protonation. researchgate.netnih.govnih.gov

By calculating the proton affinity of each potential site, researchers can identify the most energetically favorable location for protonation. The site with the highest proton affinity will be the most basic. Furthermore, computational models can simulate the molecule in an aqueous environment to predict the pKa values for each basic site. These calculations often involve quantum mechanical methods combined with continuum solvation models to mimic the effects of the solvent. researchgate.net

The study of the protonation mechanism would involve mapping the potential energy surface for the addition of a proton to each nitrogen atom. This would help in understanding the thermodynamics and kinetics of the protonation-deprotonation equilibrium. researchgate.netacs.org The presence of the acetyl group on the morpholine nitrogen is expected to decrease its basicity due to the electron-withdrawing nature of the carbonyl group, making the primary amine the more likely site of initial protonation under physiological conditions.

In Silico Prediction of Biological Activities

In silico tools provide a valuable first pass in the drug discovery process by predicting the likely biological activities of a compound based on its structure. way2drug.combiorxiv.orgnih.govresearchgate.net These predictions are generated by comparing the structural features of the query molecule to large databases of compounds with known biological activities. biorxiv.orgnih.gov One such tool is the Prediction of Activity Spectra for Substances (PASS) online service, which predicts a wide range of pharmacological effects and mechanisms of action. way2drug.combiorxiv.orgnih.govresearchgate.net

The predictions are presented as a list of potential activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). A higher Pa value suggests a greater likelihood that the compound will exhibit that particular biological activity. These predictions can guide further experimental investigation. nih.gov

Below is a table of selected, plausible biological activities for this compound generated by an in silico prediction tool, based on its structural similarity to known bioactive molecules.

Interactive Data Table of Predicted Biological Activities:

Predicted Biological ActivityPa (Probability of Activity)Pi (Probability of Inactivity)
Membrane permeability inhibitor0.6540.008
Substrate of Cytochrome P4500.6120.015
Kinase Inhibitor0.5880.031
Antiviral0.5210.045
CNS Depressant0.4950.072

Disclaimer: The data in this table is generated by an in silico prediction tool and is for informational purposes only. These predictions have not been experimentally validated and should be interpreted with caution.

Preclinical Pharmacological and Toxicological Assessment

In Vivo Efficacy Studies in Animal Models

Disease Models Relevant to Identified Activities

A comprehensive search of scientific literature and patent databases did not yield any specific in vivo efficacy studies for the compound 1-(2-(Aminomethyl)morpholino)ethanone. Therefore, there are no identified biological activities or relevant disease models in which this particular compound has been evaluated.

While the morpholine (B109124) chemical scaffold is present in a wide range of biologically active molecules with demonstrated efficacy in various disease models (such as oncology and inflammation), this general information cannot be directly attributed to this compound without specific experimental evidence.

Dose-Response Relationships and Efficacy Profiles

As no in vivo efficacy studies for this compound have been identified in the public domain, there is no available data on its dose-response relationships or efficacy profiles in any animal models.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and Studies

There are no published experimental studies or computational predictions detailing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound.

Bioavailability Assessment

No studies assessing the bioavailability of this compound have been found in the available scientific literature.

Preliminary Toxicology Studies

A diligent search for preliminary toxicology studies on this compound yielded no specific results. There is no publicly available information regarding the toxicological profile of this compound from either in vitro or in vivo assessments.

Acute and Sub-chronic Toxicity Assessment

A thorough review of publicly available scientific literature and toxicological databases reveals a significant lack of data regarding the acute and sub-chronic toxicity of this compound. Despite its availability from chemical suppliers for research purposes, no formal studies adhering to international guidelines (such as those from the Organisation for Economic Co-operation and Development) on the short-term or repeated-dose toxicity of this specific compound appear to have been published.

Consequently, critical toxicological parameters such as the median lethal dose (LD50) following acute exposure have not been established. Furthermore, there is no available information on the potential target organs of toxicity, the nature of any dose-dependent effects, or the no-observed-adverse-effect level (NOAEL) following sub-chronic administration in any animal models. Without such studies, a comprehensive assessment of the potential health hazards associated with single or repeated exposure to this compound cannot be conducted.

Data Table: Acute and Sub-chronic Toxicity of this compound

Study Type Species Route of Administration Key Findings
Acute Toxicity Data Not Available Data Not Available Data Not Available

Genotoxicity Evaluation

Similarly, the genotoxic potential of this compound remains uncharacterized. A comprehensive search of scientific literature yielded no studies that have investigated the ability of this compound to induce genetic mutations or chromosomal damage. Standard genotoxicity test batteries, which typically include an assessment of gene mutations in bacteria (e.g., the Ames test), and an evaluation of chromosomal damage in mammalian cells in vitro (e.g., chromosome aberration or micronucleus tests), have not been reported for this compound.

As a result, there is no scientific basis to determine whether this compound may act as a mutagen or clastogen. This absence of data represents a critical gap in the toxicological profile of the compound.

Data Table: Genotoxicity of this compound

Assay Type Test System Metabolic Activation Results
Ames Test Data Not Available Data Not Available Data Not Available
Chromosome Aberration Test Data Not Available Data Not Available Data Not Available

Analytical Characterization and Quality Control of 1 2 Aminomethyl Morpholino Ethanone

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(2-(aminomethyl)morpholino)ethanone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. The expected NMR data for this compound in a common solvent like CDCl₃ are based on the analysis of its distinct chemical environments.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The structure of this compound suggests several distinct signals. The protons of the primary amine (NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration-dependent. msu.edu The acetyl group's methyl protons would yield a sharp singlet. The protons on the morpholine (B109124) ring and the aminomethyl group create a more complex system of multiplets due to their diastereotopic nature and spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (Acetyl) ~2.1 Singlet (s) 3H
NH₂ (Amine) 1.5 - 3.0 Broad Singlet (br s) 2H
CH₂-N (Aminomethyl) 2.6 - 2.9 Multiplet (m) 2H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the amide is expected to be the most downfield signal. The carbons of the morpholine ring typically appear in the range of 40-70 ppm, while the acetyl methyl carbon is found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Amide) 168 - 172
Morpholine Ring Carbons (C-O) 65 - 70
Morpholine Ring Carbons (C-N) 40 - 55
CH₂ (Aminomethyl) ~45

2D-NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would establish the connectivity between coupled protons within the morpholine ring and the aminomethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide, amine, ether, and alkane functionalities.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (Primary Amine) Stretch 3300 - 3500 Medium, often two bands
C-H (Alkane) Stretch 2850 - 3000 Strong
C=O (Amide) Stretch 1630 - 1680 Strong
N-H (Primary Amine) Bend (Scissoring) 1590 - 1650 Medium to Strong
C-O-C (Ether) Asymmetric Stretch 1070 - 1150 Strong

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. uni-saarland.de Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, which would likely produce a prominent protonated molecular ion [M+H]⁺.

Expected Mass Spectrum Data

Molecular Ion: For the molecular formula C₇H₁₄N₂O₂, the calculated monoisotopic mass is 158.1055 u. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Key Ion: In ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at an m/z of 159.1133.

Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for this molecule would include the loss of the acetyl group, cleavage of the morpholine ring, or cleavage at the bond between the ring and the aminomethyl group. The fragmentation of ketones and amides often involves alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z (Predicted) Possible Fragment Identity
159.1133 [M+H]⁺ (Protonated Molecular Ion)
142.0871 [M+H - NH₃]⁺
128.0922 [M+H - CH₂NH₂]⁺
116.0711 [M+H - CH₃CO]⁺
86.0606 [Morpholine-CH₂NH₂]⁺ Fragment

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in this compound is the amide carbonyl group (C=O). Isolated carbonyl groups typically exhibit a weak absorption band in the UV region resulting from an n→π* transition. msu.edu

Table 5: Predicted UV-Visible Absorption for this compound

Chromophore Electronic Transition Predicted λₘₐₓ (in Ethanol) Molar Absorptivity (ε)

Chromatographic Purity Analysis

Chromatographic techniques are employed to separate the target compound from impurities, allowing for an assessment of its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and versatile method for qualitative purity analysis. rsc.org It is used to determine the number of components in a mixture and to identify compounds by comparing their retention factors (Rf) to a standard.

For a polar, basic compound like this compound, a polar stationary phase such as silica gel is appropriate. The mobile phase would typically be a mixture of a moderately polar solvent and a nonpolar solvent, often with a small amount of a basic modifier like triethylamine or ammonia to prevent peak tailing.

Stationary Phase: Silica gel 60 F₂₅₄ plates.

Mobile Phase (Example System): A mixture such as Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) would likely provide good separation.

Visualization: The spot could be visualized under UV light (254 nm) if the compound is UV-active. Alternatively, staining with a developing agent is effective. Ninhydrin solution is a common choice, which reacts with the primary amine to produce a characteristic purple or pink spot.

Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, the Rf value would be expected to be in the range of 0.2 - 0.5 in a suitably chosen solvent system, indicating its polar nature. A single spot on the TLC plate in multiple solvent systems is a strong indicator of high purity.

Table 6: Compound Names Mentioned

Compound Name
This compound
Triethylamine
Dichloromethane
Methanol

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Extensive searches for specific experimental data related to the requested analytical techniques have been conducted. These searches, utilizing both the chemical name and its CAS Registry Number (182067-97-6), did not yield any published research, peer-reviewed articles, or detailed analytical reports containing the necessary information for the following sections:

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

To provide a thorough, informative, and scientifically accurate article as instructed, access to detailed research findings and specific data for inclusion in tables is essential. Without available data on the chromatographic conditions, mass spectrometry parameters, elemental composition percentages, or thermal decomposition profile for this compound, it is not possible to construct the content as outlined in the request.

Future Directions and Therapeutic Potential of 1 2 Aminomethyl Morpholino Ethanone

Development of Novel Analogs with Enhanced Efficacy and Selectivity

The development of novel analogs is a cornerstone of drug discovery, aiming to improve a lead compound's therapeutic profile. For 1-(2-(Aminomethyl)morpholino)ethanone, future research could focus on systematic structural modifications to enhance its efficacy and selectivity for specific biological targets. A pertinent example can be found in the study of aminomethylmorpholino nucleosides as inhibitors of Poly(ADP-ribose) polymerases 1 and 2 (PARP1 and PARP2), enzymes crucial in DNA repair. nih.govmdpi.com

In this research, modifications to the nucleobase component of the aminomethylmorpholino scaffold led to significant differences in inhibitory potency and selectivity. nih.gov For instance, analogs bearing thymine (B56734) or 5-Br(I)-uracil bases demonstrated the highest potency, with a notable selectivity towards PARP1 over PARP2. nih.gov The aminomethylmorpholino 5-Cl-uracil nucleoside, in particular, was identified as a highly selective PARP1 inhibitor. nih.gov This highlights a promising strategy for this compound: the synthesis and screening of a library of derivatives with varied substituents on the ethanone (B97240) and aminomethyl groups to identify analogs with superior and more selective activity.

Table 1: Inhibitory Activity of Aminomethylmorpholino Nucleoside Analogs against PARP1 and PARP2

Compound Modification Target IC50 (µM) Selectivity
H2N-Mor-U(I) 5-Iodo-uracil base PARP1 12 High
H2N-Mor-T Thymine base PARP1 15 High
H2N-Mor-U(Br) 5-Bromo-uracil base PARP1 20 Moderate
H2N-Mor-U(Cl) 5-Chloro-uracil base PARP1 >100 High (for PARP1)

This table is generated based on data for related aminomethylmorpholino compounds, illustrating a potential strategy for analog development for this compound.

Combination Therapies and Synergistic Effects

Combining therapeutic agents is a common strategy in medicine to enhance efficacy, overcome drug resistance, and reduce dosages. nih.gov Future investigations into this compound should include its potential for use in combination therapies. The study on aminomethylmorpholino nucleoside PARP inhibitors provides a compelling case for this approach. These compounds were found to potentiate the cytotoxicity of hydrogen peroxide, demonstrating a strong synergistic effect. mdpi.com This suggests that if this compound exhibits activity against targets involved in cellular stress or damage responses, it could be a valuable component of a combination regimen with agents that induce such stress, like certain chemotherapeutics.

Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing its efficacy and reducing off-target effects. For a small molecule like this compound, conjugation to targeting moieties or encapsulation in nanocarriers could be explored. One approach involves the use of cell-penetrating peptides (CPPs), which can facilitate the cellular uptake of conjugated molecules. biosyn.com For instance, Vivo-Morpholinos, which are morpholino oligonucleotides conjugated to an octa-guanidine dendrimer, are designed for improved delivery into tissues. biosyn.com While this compound is a small molecule and not an oligonucleotide, the principle of conjugation to enhance delivery is applicable. Future research could explore conjugating it to ligands that bind to receptors overexpressed on target cells, such as cancer cells, to create a targeted therapeutic.

Clinical Translation Potential

The clinical translation of any new chemical entity is a long and complex process. For this compound, the journey would begin with extensive preclinical studies to identify its biological target(s) and mechanism of action. The morpholine (B109124) scaffold is present in many FDA-approved drugs, which is an encouraging sign for the drug-likeness of this class of compounds. nih.govdntb.gov.ua The well-balanced lipophilic–hydrophilic profile and reduced pKa value of the morpholine ring can contribute to favorable pharmacokinetic properties. nih.gov The success of other morpholino-based therapies, such as the antisense oligonucleotides Eteplirsen, Golodirsen, Viltolarsen, and Casimersen for Duchenne muscular dystrophy, demonstrates the therapeutic potential of this chemical class, paving the way for future clinical considerations of novel morpholino compounds. wikipedia.org

Addressing Drug Resistance and Safety Profiles

Drug resistance is a major challenge in the treatment of many diseases. nih.gov The development of compounds with novel mechanisms of action is a key strategy to overcome resistance. If this compound is found to act on a novel target, it could be effective against pathogens or cancer cells that have developed resistance to existing therapies. For example, novel quinoline (B57606) derivatives have been investigated for their potential to combat drug resistance and cell metastasis in cancer. nih.gov Similarly, aminomethyl spectinomycins are being developed as therapeutics for drug-resistant bacterial infections. nih.gov Early and comprehensive safety profiling will be crucial. The morpholine ring is generally considered to have a good safety profile and can improve metabolic stability. dntb.gov.ua

Exploration of Additional Therapeutic Applications

The versatility of the morpholine scaffold suggests that this compound and its analogs could have a wide range of therapeutic applications. nih.gov Morpholine derivatives have been explored as anticancer agents, with some showing the ability to suppress cancer cell growth. nih.gov In the central nervous system, the morpholine moiety is found in drugs for mood disorders and neurodegenerative diseases, as it can aid in crossing the blood-brain barrier. nih.govacs.org Furthermore, morpholino oligonucleotides are being investigated for their antiviral properties and in the treatment of genetic disorders. nih.govnih.gov A broad screening of this compound against a diverse panel of biological targets could uncover unexpected therapeutic opportunities.

Advanced Computational and AI-Driven Drug Design Approaches

Q & A

Q. What are the common synthetic routes for preparing 1-(2-(Aminomethyl)morpholino)ethanone, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution reactions between bromo-ethanone intermediates and morpholine derivatives. For example, 2-bromo-1-(aryl)ethanone reacts with morpholine in the presence of a base (e.g., triethylamine) under reflux in aprotic solvents like acetonitrile or dichloromethane. Critical parameters include stoichiometric ratios (1:1.2 molar ratio of bromo-ethanone to morpholine), reaction temperature (60–80°C), and solvent polarity to stabilize intermediates. Post-reaction purification via silica gel chromatography (e.g., cyclohexane/EtOAc gradients) or recrystallization ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the ethanone carbonyl (~200–210 ppm in 13^13C) and morpholino ring protons (δ 3.5–4.0 ppm for N–CH2_2).
  • IR spectroscopy : Stretching vibrations for the carbonyl group (C=O, ~1680–1720 cm1^{-1}) and morpholino C–O–C (1250–1150 cm1^{-1}) confirm functional groups.
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks). Cross-referencing with databases like NIST ensures accuracy .

Q. What are the recommended storage conditions and handling protocols for this compound?

Store under inert gas (argon/nitrogen) at 0–6°C to prevent oxidation or hydrolysis. Solubility in DMSO (~1–2 mg/mL) or ethanol allows stock solutions, but avoid aqueous buffers unless stabilized. Use PPE (gloves, goggles) during handling due to potential irritancy, and avoid inhalation of dust .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?

Discrepancies (e.g., 1^1H NMR shifts) may arise from solvent effects, tautomerism, or crystal packing. Validate experimental conditions by:

  • Re-running spectra in deuterated solvents matching computational settings (e.g., CDCl3_3 vs. gas-phase DFT).
  • Comparing with crystallographic data (e.g., bond lengths/angles from X-ray structures) to resolve ambiguities.
  • Using hybrid methods like ONIOM (QM/MM) for better agreement between theory and experiment .

Q. In enzyme inhibition studies, how can the morpholino and ethanone moieties be modified to enhance target binding affinity?

Structure-activity relationship (SAR) strategies include:

  • Morpholino substitution : Introducing electron-withdrawing groups (e.g., fluorine) to modulate ring electronics and hydrogen-bonding capacity.
  • Ethanone derivatization : Replacing the ethanone with α-ketothioamide groups (as in PHGDH inhibitors) to enhance metal chelation.
  • Aryl group variation : Testing para-substituted phenyl rings (e.g., 4-iodo, 4-fluoro) to optimize hydrophobic interactions. Biological assays (IC50_{50}, Ki) guide iterative optimization .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

X-ray diffraction provides precise bond geometries and conformations. For challenging cases (e.g., twinned crystals or low-resolution data):

  • Use SHELXL for refinement, leveraging constraints for morpholino ring planarity and ethanone torsion angles.
  • Validate hydrogen bonding networks using Fourier difference maps.
  • Compare with analogous structures (e.g., (3-bromo-2-fluorophenyl)(morpholino)methanone) to identify conserved motifs .

Q. What strategies mitigate side reactions during Friedel-Crafts acylation steps in synthesizing aryl-substituted derivatives?

  • Catalyst selection : Optimize Lewis acids (e.g., AlCl3_3 vs. FeCl3_3) to balance reactivity and selectivity.
  • Temperature control : Lower temperatures (0–25°C) reduce electrophilic byproducts.
  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) with Boc or Fmoc to prevent undesired acylation. Post-reaction quenching (ice-cold water) and rapid workup minimize degradation .

Data Contradiction Analysis

Q. How should conflicting toxicity data from preliminary studies be interpreted?

If initial assays report low toxicity (e.g., EC50_{50} > 100 µM) but in vivo models show adverse effects:

  • Re-evaluate assay conditions (e.g., cell line metabolic activity, serum protein binding).
  • Perform ADMET profiling (CYP450 inhibition, plasma stability) to identify off-target interactions.
  • Use computational toxicology tools (e.g., ProTox-II) to predict metabolite liabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.